Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)-
Description
Chemical Name: Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- Synonyms: O-Nitrostilbene, trans-2-Nitrostilbene, 1-Nitro-2-[(E)-2-phenylvinyl]benzene Molecular Formula: C₁₄H₁₁NO₂ Molecular Weight: 225.247 g/mol (monoisotopic mass: 225.078979) Key Features:
- A nitro-substituted stilbene derivative with an (E)-configuration (trans double bond).
- The nitro group at the ortho position relative to the ethenyl group creates steric and electronic effects, influencing reactivity and intermolecular interactions.
- Structurally related to bioactive stilbenes (e.g., resveratrol) but lacks hydroxyl groups, which impacts solubility and biological activity .
Properties
CAS No. |
4264-29-3 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
InChI Key |
RYJATPLJVSILLB-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling of β-Nitrovinyl and o-Nitroaryl Thioethers
- Reference: Creech and Kwon (2013) describe a method involving palladium-catalyzed coupling of β-nitrovinyl thioethers with o-nitroaryl thioethers to synthesize nitrostyrenes including (E)-2-nitrostilbene derivatives.
- General Procedure:
- Reactions are conducted under an argon atmosphere with dry solvents.
- Catalysts such as tetrakis(triphenylphosphine)palladium(0) are used.
- Boronic acids or vinylboronic acids serve as coupling partners.
- The reaction conditions favor the formation of the (E)-isomer due to stereoselective coupling.
- Advantages:
- High stereoselectivity for the (E)-isomer.
- Mild conditions preserving functional groups.
- Applicability to a range of substituted nitroaromatic compounds.
Summary Table of Preparation Methods
Chemical Structure and Identifiers
| Descriptor | Data |
|---|---|
| IUPAC Name | 1-nitro-2-[(E)-2-phenylethenyl]benzene |
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 4264-29-3 |
| PubChem CID | 5368722 |
| SMILES | C1=CC=C(C=C1)/C=C/C2=CC=CC=C2N+[O-] |
| InChI | InChI=1S/C14H11NO2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Oxidized products: Formed by the oxidation of the nitro group.
Substituted derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Structural Analogues with Substituted Benzene Rings
Table 1: Comparison of Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound increases electrophilicity compared to methoxy or methyl substituents, affecting reactivity in cross-coupling or substitution reactions.
- Bioactivity: Sulfonamide and quinazolinone derivatives (e.g., ) exhibit COX-2 inhibition, whereas the target compound’s nitro group may favor interactions with nitroreductases or other redox-active enzymes.
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- The absence of hydroxyl or methoxy groups in the target compound reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to ST or methoxy derivatives .
- Nitro groups typically deshield adjacent protons, as seen in compound 7 (δ 8.2 ppm for nitro ), suggesting similar shifts in the target compound.
Key Observations :
- Antibacterial Activity : Hydroxystilbenes like ST rely on hydroxyl groups for redox activity, whereas the nitro group in the target compound may confer distinct mechanisms (e.g., radical generation).
- COX-2 Inhibition: Sulfonamide-quinazolinone hybrids highlight the importance of sulfonamide groups in enzyme binding, a feature absent in the target compound.
Biological Activity
Benzene, 1-nitro-2-(2-phenylethenyl)-, (E)-, also known as 1-nitro-2-(2-phenylethenyl)benzene or 2-nitrostilbene, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | 1-nitro-2-(2-phenylethenyl)benzene |
| InChI Key | RYJATPLJVSILLB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C=CC2=CC=CC=C2N+[O-] |
The biological activity of this compound can be attributed to several key mechanisms:
- Electrophilic Aromatic Substitution : The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
- Antimicrobial and Anticancer Properties : Studies indicate that this compound has potential antimicrobial and anticancer properties, making it a candidate for further research in therapeutic applications.
Antimicrobial Activity
Research has shown that 1-nitro-2-(2-phenylethenyl)- exhibits antimicrobial properties against various pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting cell growth.
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit the proliferation of cancer cells. It induces apoptosis in cancer cell lines through the activation of caspases and modulation of signaling pathways associated with cell survival .
Anti-inflammatory Effects
A study evaluated the anti-inflammatory activity of related compounds, showing that they inhibited edema in animal models. This suggests potential applications in treating inflammatory conditions .
Case Studies
- Anticancer Efficacy : A study involving human pancreatic cancer cells (PANC-1) assessed the effectiveness of 1-nitro-2-(2-phenylethenyl)- in inhibiting cell growth. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent .
- Anti-inflammatory Research : In another investigation, the compound was tested for its effects on carrageenan-induced paw edema in rats. Results showed a dose-dependent inhibition of inflammation, indicating its therapeutic potential for inflammatory diseases .
Synthesis Methods
The synthesis of Benzene, 1-nitro-2-(2-phenylethenyl)- can be achieved through various routes:
- Wittig Reaction : This involves reacting an aldehyde with a phosphonium ylide to form the desired styrene derivative.
- Nitro Group Introduction : The nitro group can be introduced via electrophilic nitration methods using nitric acid and sulfuric acid mixtures under controlled conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-1-nitro-2-(2-phenylethenyl)benzene, and how can reaction efficiency be monitored?
- Methodology : The Heck reaction is a robust method for forming C-C bonds in styrenyl systems. For nitro-substituted derivatives, use palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., PPh₃) in polar aprotic solvents (DMF or acetonitrile). Monitor reaction progress via TLC or HPLC, focusing on the disappearance of the starting aryl halide (e.g., 1-nitro-2-iodobenzene) and the appearance of the trans (E)-isomer, identifiable by distinct coupling constants (J = 12–16 Hz) in ¹H NMR .
Q. How can the E/Z isomerism of this compound be resolved, and what analytical techniques confirm stereochemistry?
- Methodology : Separate isomers using preparative HPLC with a chiral stationary phase (e.g., cellulose-based columns) or fractional crystallization. Confirm stereochemistry via ¹H NMR (trans coupling constants) and NOESY spectroscopy (absence of cross-peaks between ethenyl protons and adjacent nitro groups in the E-isomer). GC-MS with retention time comparison to authentic standards can further validate purity .
Q. What spectroscopic techniques are essential for characterizing (E)-1-nitro-2-(2-phenylethenyl)benzene?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The nitro group deshields adjacent protons (δ ~8.0–8.5 ppm for aromatic protons), while ethenyl protons show characteristic doublets (J ≈ 16 Hz for E-isomers) .
- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and ethenyl C=C stretching (~1620 cm⁻¹) .
- GC-MS : Use electron ionization (EI) to fragment the molecule, with diagnostic peaks at m/z 223 (molecular ion) and fragments corresponding to nitrobenzene (77, 123) and styrenyl moieties .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the photophysical properties of this compound?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). Compare calculated UV-Vis absorption spectra (TD-DFT) with experimental data to validate electronic transitions. Solvent effects can be modeled using the polarizable continuum model (PCM) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR bands)?
- Methodology :
- For ambiguous NMR signals, use heteronuclear correlation (HMBC) to confirm connectivity between nitro groups and aromatic protons.
- If IR bands overlap (e.g., nitro vs. carbonyl), employ Raman spectroscopy or isotopic labeling (¹⁵N-nitro) to distinguish vibrations .
- Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the nitro group influence the compound’s thermal stability and reactivity in cross-coupling reactions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under inert atmospheres. Nitro groups typically reduce thermal stability compared to methoxy or alkyl analogs.
- Kinetic Studies : Compare reaction rates of nitro-substituted vs. non-nitro analogs in Suzuki-Miyaura couplings. Nitro’s electron-withdrawing nature may slow oxidative addition but enhance regioselectivity .
Q. What experimental designs are suitable for studying fluorescence quenching mechanisms in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
